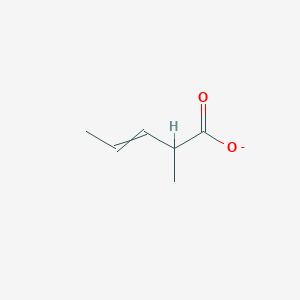
2-Methyl-3-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-methyl-3-pentenoic acid and methanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3-pentenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-pentenoic acid with methanol in the presence of an acid catalyst. Another method involves the methoxycarbonylation of 1,3-butadiene using palladium catalysts .
Industrial Production Methods
In industrial settings, this compound is often produced through the methoxycarbonylation of 1,3-butadiene. This process involves the use of palladium catalysts and specific reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products
Oxidation: 2-Methyl-3-pentenoic acid.
Reduction: 2-Methyl-3-pentenol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-pentenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-pentenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-3-pentenoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-pentenoate: Lacks the methyl group at the 3-position.
2-Methyl-3-pentenoic acid: The parent acid of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Propriétés
Formule moléculaire |
C6H9O2- |
|---|---|
Poids moléculaire |
113.13 g/mol |
Nom IUPAC |
2-methylpent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/p-1 |
Clé InChI |
NFRJJFMXYKSRPK-UHFFFAOYSA-M |
SMILES canonique |
CC=CC(C)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




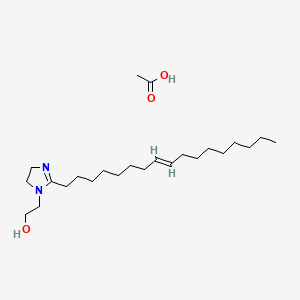
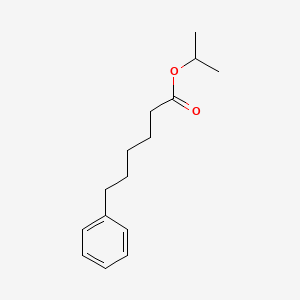
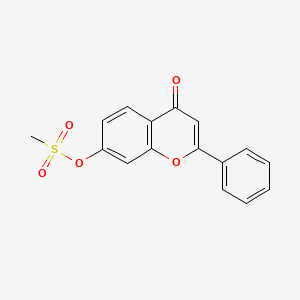
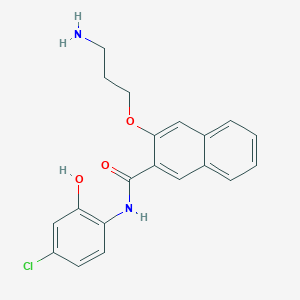
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
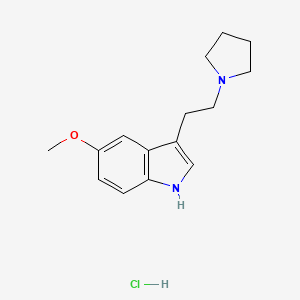
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
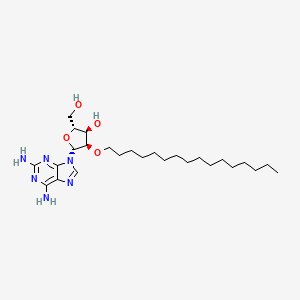
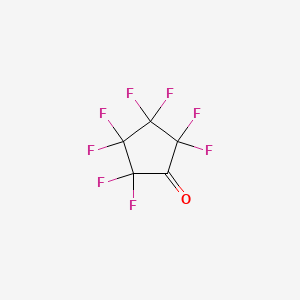
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)

